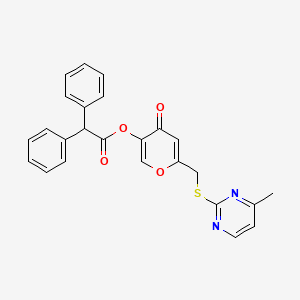

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyrimidine ring, a pyranone ring, and a diphenylacetate moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: Starting from 4-methylpyrimidine, the thiomethyl group is introduced using thiolation reactions.

Construction of the pyranone ring: The intermediate is then subjected to cyclization reactions to form the 4-oxo-4H-pyran-3-yl structure.

Attachment of the diphenylacetate moiety: Finally, the diphenylacetate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Use of catalysts: Catalysts such as acids or bases may be employed to accelerate reaction rates.

Control of reaction conditions: Temperature, pressure, and solvent choice are optimized to ensure efficient synthesis.

Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Hydroxyl derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate has several scientific research applications:

Medicinal chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

Materials science: Exploration of its properties for use in advanced materials and nanotechnology.

Biological studies: Study of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

4-oxo-4H-pyran-3-yl derivatives: Compounds with similar pyranone structures.

Pyrimidine derivatives: Compounds containing the pyrimidine ring.

Diphenylacetate derivatives: Compounds with the diphenylacetate moiety.

Uniqueness

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is unique due to its combination of three distinct structural motifs, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N2O5S with a molecular weight of approximately 420.5 g/mol. The structure features a pyrimidine ring linked to a pyranone moiety, which is often associated with various biological activities due to the presence of multiple functional groups.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its reactivity and interaction with microbial targets, potentially leading to effective antimicrobial agents.

Antioxidant Properties

Research indicates that derivatives of pyranones often possess antioxidant activity. The unique structure of this compound may confer the ability to scavenge free radicals, thus protecting cells from oxidative stress .

Apelin Receptor Antagonism

A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) , has been identified as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. This suggests that structurally similar compounds may also exhibit antagonistic effects on specific receptors, potentially influencing cardiovascular health .

Synthesis

The synthesis of This compound typically involves multi-step organic synthesis techniques:

- Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine derivative.

- Thioether Formation : The pyrimidine is reacted with a thiol to introduce the thioether linkage.

- Cyclization : A cyclization reaction forms the pyran ring.

- Esterification : Finally, esterification occurs with 2,2-diphenylacetic acid to yield the desired product.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various pyranone derivatives, including those similar to our compound. Results indicated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation :

- Cardiovascular Implications :

Summary Table of Biological Activities

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJUCUWYKOISBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.